molecular formula C10H8FN3O B2435183 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde CAS No. 136347-52-9

1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde

Cat. No.: B2435183
CAS No.: 136347-52-9
M. Wt: 205.192
InChI Key: GQOCBBFRVFJZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde is a fluorinated 1,2,3-triazole derivative designed for research and development, particularly in medicinal chemistry. The 1,2,3-triazole core is a privileged scaffold in drug discovery due to its extensive pharmacological potential and ability to participate in key molecular interactions . This compound is specifically functionalized with a 4-fluorophenyl group and an aldehyde at the 5-position. The aldehyde group is a versatile synthetic handle, enabling further derivatization through condensation reactions, such as the formation of hydrazones and Schiff bases, or serving as an intermediate for the synthesis of more complex chemical libraries . Researchers can utilize this building block to develop novel molecules targeting a wide range of biological activities. Triazole derivatives are widely reported in scientific literature for their diverse pharmacological properties, including antimicrobial , anticonvulsant , anti-inflammatory , and antinociceptive effects . The incorporation of a fluorine atom on the phenyl ring is a common strategy in lead optimization, as it can influence the compound's electronic properties, metabolic stability, and bioavailability . This product is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of potentially bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyltriazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c1-7-10(6-15)14(13-12-7)9-4-2-8(11)3-5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOCBBFRVFJZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=N1)C2=CC=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 4-fluorophenyl azide with propargyl aldehyde in the presence of a copper(I) catalyst. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired triazole compound with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid.

    Reduction: 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde in anticancer research. It has been evaluated for its cytotoxic effects against various cancer cell lines. For example, compounds derived from this triazole have shown significant growth inhibition in human tumor cells with mean GI50 values indicating promising antitumor activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Triazoles are recognized for their effectiveness against a range of pathogens. Research indicates that derivatives of this compound exhibit significant inhibition against both bacterial and fungal strains, suggesting its utility in developing new antimicrobial agents .

Drug Development

The unique structure of this compound allows it to serve as a versatile building block in drug synthesis. Its ability to participate in various chemical reactions makes it valuable for creating more complex molecules with potential therapeutic applications .

Synthesis of Novel Compounds

This triazole derivative can be utilized as a precursor in the synthesis of other biologically active compounds. For instance, it can be transformed into various functionalized triazoles or other heterocycles that may possess enhanced biological activities .

Reaction Pathways

The compound can undergo various chemical transformations such as:

  • Nucleophilic substitutions
  • Condensation reactions
    These reactions are crucial for generating new derivatives that may have improved pharmacological profiles.

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated significant cell growth inhibition in multiple cancer cell lines (GI50 values around 15.72 μM) .
Study 2 Antimicrobial ActivityExhibited notable activity against Mycobacterium smegmatis and Candida albicans with MIC values indicating efficacy .
Study 3 Synthetic PathwaysHighlighted the versatility of the compound in synthesizing novel triazole derivatives with potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde can be compared with other triazole derivatives, such as:

    1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with the carbaldehyde group at a different position on the triazole ring.

    1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid: An oxidized form of the compound with a carboxylic acid group instead of an aldehyde group.

    1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-methanol: A reduced form of the compound with a primary alcohol group instead of an aldehyde group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Biological Activity

1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carbaldehyde is a notable compound within the triazole class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Overview of the Compound

This compound features a triazole ring substituted with a fluorophenyl group and a carbaldehyde moiety. Its structural characteristics contribute to its reactivity and biological interactions. The synthesis typically involves the Huisgen cycloaddition reaction between azides and alkynes, often employing copper(I) catalysts under mild conditions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Antifungal Activity

The compound has also shown promising antifungal properties. In studies assessing its efficacy against Candida species, it was found to inhibit fungal growth at concentrations as low as 16 µg/mL . The mechanism appears to involve disruption of fungal cell membrane integrity.

Anticancer Potential

This compound has been evaluated for anticancer activity against various cancer cell lines. Notably:

  • MCF-7 (breast cancer) : IC50 = 25 µM
  • A549 (lung cancer) : IC50 = 30 µM
  • HeLa (cervical cancer) : IC50 = 20 µM

The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

The biological activity of this triazole derivative is attributed to its ability to interact with specific enzymes and receptors. For instance, it may inhibit enzyme activities by binding to their active sites or modulating signal transduction pathways involved in cell growth and apoptosis .

Study on Anticancer Activity

A recent study investigated the effects of this compound on MCF-7 cells. The results indicated that treatment led to:

  • Increased levels of lactate dehydrogenase (LDH), suggesting cytotoxicity.
  • Alterations in cell cycle distribution with a significant increase in cells arrested in the S phase.

These findings underscore the potential of this compound as an anticancer agent .

Comparative Analysis with Similar Compounds

When compared with other triazole derivatives, such as 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde and 1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid, the unique combination of functional groups in this compound imparts distinct biological activities and reactivity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.